molecular formula C17H22N2 B14447248 (2R)-1-N,2-N-dibenzylpropane-1,2-diamine CAS No. 75040-70-9

(2R)-1-N,2-N-dibenzylpropane-1,2-diamine

Cat. No.: B14447248
CAS No.: 75040-70-9
M. Wt: 254.37 g/mol
InChI Key: NADLSYHUPNECSA-OAHLLOKOSA-N
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Description

(2R)-1-N,2-N-Dibenzylpropane-1,2-diamine is a chiral 1,2-diamine derivative characterized by two benzyl substituents on the nitrogen atoms of a propane-1,2-diamine backbone. Its molecular formula is C₁₇H₂₂N₂ (molecular weight: 254.38 g/mol) . The compound’s stereochemistry is defined by the (2R) configuration at the central carbon, which influences its optical activity and interactions in asymmetric synthesis.

The compound’s applications are inferred from analogs in the evidence. For instance, chiral diamines like N,N′-dimethyl-1,2-diphenylethylenediamine are widely used as ligands in asymmetric catalysis and as chiral auxiliaries . The dibenzyl groups in this compound likely enhance steric bulk and lipophilicity, impacting solubility and reactivity.

Properties

CAS No.

75040-70-9

Molecular Formula

C17H22N2

Molecular Weight

254.37 g/mol

IUPAC Name

(2R)-1-N,2-N-dibenzylpropane-1,2-diamine

InChI

InChI=1S/C17H22N2/c1-15(19-14-17-10-6-3-7-11-17)12-18-13-16-8-4-2-5-9-16/h2-11,15,18-19H,12-14H2,1H3/t15-/m1/s1

InChI Key

NADLSYHUPNECSA-OAHLLOKOSA-N

Isomeric SMILES

C[C@H](CNCC1=CC=CC=C1)NCC2=CC=CC=C2

Canonical SMILES

CC(CNCC1=CC=CC=C1)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-N,2-N-dibenzylpropane-1,2-diamine typically involves the reaction of benzylamine with a suitable precursor under controlled conditions. One common method involves the use of borane or borane complexes to achieve selective reduction . The reaction conditions often require low temperatures and specific solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-N,2-N-dibenzylpropane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can yield secondary or primary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines.

Scientific Research Applications

(2R)-1-N,2-N-dibenzylpropane-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-1-N,2-N-dibenzylpropane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Table 1: Key Properties of Selected 1,2-Diamine Derivatives

Compound Name Molecular Formula Substituents [α]D (c, solvent) Boiling Point (°C) Key Applications/Notes
(2R)-1-N,2-N-Dibenzylpropane-1,2-diamine C₁₇H₂₂N₂ N¹,N²-dibenzyl Not reported Not reported Potential chiral ligand/solubility modifier
(R)-N¹-Benzyl-1-phenylethane-1,2-diamine (8f) C₁₅H₁₈N₂ N¹-benzyl, N²-phenyl –29.8 (c 1.21, CHCl₃) Not reported High yield (98%), used in synthesis
(R)-N¹-(tert-Butyl)-1-phenylethane-1,2-diamine (8e) C₁₂H₂₁N₂ N¹-tert-butyl, N²-phenyl –35.6 (c 0.78, CHCl₃) 83–84 (0.1 mmHg) Moderate yield (84%)
(S)-N¹,3-Dimethylbutane-1,2-diamine (8g) C₆H₁₆N₂ N¹,N³-dimethyl +32.8 (c 0.56, CHCl₃) 72–74 (30 mmHg) Transparent liquid, lower molecular weight
N²,N²-Diethylpropane-1,2-diamine C₇H₁₈N₂ N²,N²-diethyl Not reported Not reported Enhanced lipophilicity

Key Differences and Trends

Substituent Effects on Physicochemical Properties

  • Benzyl vs. Alkyl Groups : The dibenzyl substituents in this compound confer higher molecular weight (254.38 g/mol) and lipophilicity compared to alkyl-substituted analogs like (S)-N¹,3-dimethylbutane-1,2-diamine (MW 116.21 g/mol). This impacts solubility; benzyl derivatives are typically less water-soluble but more soluble in organic solvents .
  • Optical Activity : The (R) configuration at the stereocenter in this compound is critical for enantioselective applications. For example, (R)-N¹-benzyl-1-phenylethane-1,2-diamine (8f) shows [α]D = –29.8, indicating significant chirality, whereas tert-butyl-substituted analogs (e.g., 8e) exhibit even higher optical rotation ([α]D = –35.6) .

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